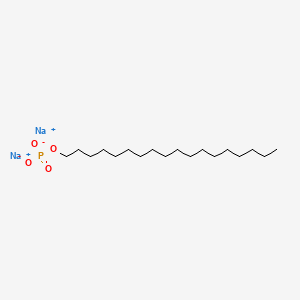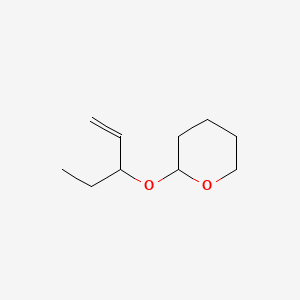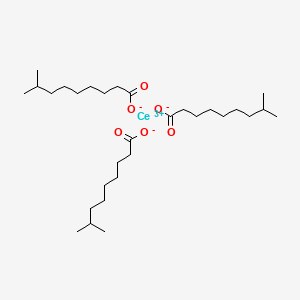
Cerium(III) isodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium(III) isodecanoate is a chemical compound with the molecular formula C30H57CeO6 . It is a cerium salt of isodecanoic acid, where cerium is in the +3 oxidation state. Cerium is a rare earth element, and its compounds are known for their unique chemical properties, including catalytic activity and redox behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium(III) isodecanoate can be synthesized through the reaction of cerium(III) chloride with isodecanoic acid in the presence of a suitable solvent. The reaction typically involves heating the mixture to facilitate the formation of the cerium salt. The general reaction can be represented as:
CeCl3+3C10H20O2→Ce(C10H19O2)3+3HCl
Industrial Production Methods: Industrial production of this compound often involves a similar synthetic route but on a larger scale. The process may include additional steps such as purification and crystallization to obtain a high-purity product. Solvent extraction and precipitation techniques are commonly employed to isolate and purify the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form cerium(IV) compounds. This reaction is facilitated by strong oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced back to cerium(III) from cerium(IV) using reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions where the isodecanoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acidic conditions.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Various organic ligands, typically under reflux conditions.
Major Products Formed:
Oxidation: Cerium(IV) oxide.
Reduction: Cerium(III) compounds.
Substitution: New cerium complexes with different ligands.
Scientific Research Applications
Cerium(III) isodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent due to its redox properties.
Industry: Utilized in the production of coatings, lubricants, and as a stabilizer in plastics.
Mechanism of Action
The mechanism of action of cerium(III) isodecanoate is primarily based on its redox behavior. Cerium can easily switch between the +3 and +4 oxidation states, allowing it to participate in redox reactions. This property is exploited in various applications, such as catalysis and antioxidant activity. The molecular targets and pathways involved include the scavenging of reactive oxygen species (ROS) and the stabilization of free radicals .
Comparison with Similar Compounds
- Cerium(III) acetate
- Cerium(III) nitrate
- Cerium(III) chloride
Comparison: Cerium(III) isodecanoate is unique due to its specific ligand, isodecanoate, which imparts distinct solubility and reactivity characteristics compared to other cerium(III) compounds. For instance, cerium(III) acetate and cerium(III) nitrate are more commonly used in aqueous solutions, while this compound is more soluble in organic solvents, making it suitable for different types of reactions and applications .
Properties
CAS No. |
94246-94-3 |
|---|---|
Molecular Formula |
C30H57CeO6 |
Molecular Weight |
653.9 g/mol |
IUPAC Name |
cerium(3+);8-methylnonanoate |
InChI |
InChI=1S/3C10H20O2.Ce/c3*1-9(2)7-5-3-4-6-8-10(11)12;/h3*9H,3-8H2,1-2H3,(H,11,12);/q;;;+3/p-3 |
InChI Key |
QUUXLKICDAEGSD-UHFFFAOYSA-K |
Canonical SMILES |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Ce+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


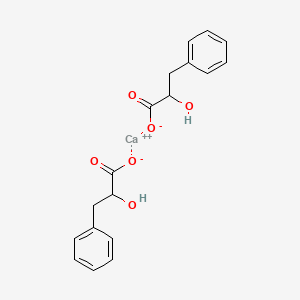
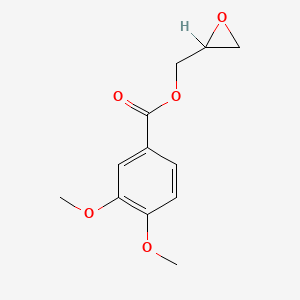

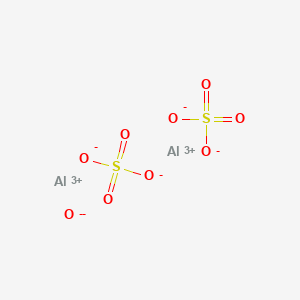
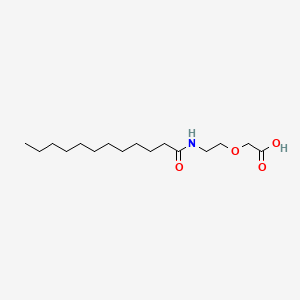


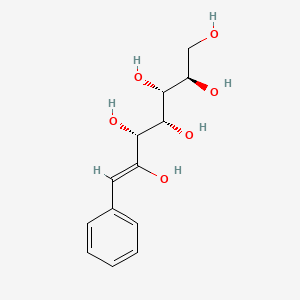

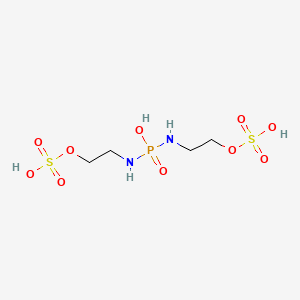

![o-[(6-Isocyanatohexyl)thio]phenyl isocyanate](/img/structure/B15176691.png)
